![molecular formula C19H23ClN2O2 B5719053 1-(2-chlorophenyl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B5719053.png)
1-(2-chlorophenyl)-4-(2,5-dimethoxybenzyl)piperazine
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Overview
Description
1-(2-chlorophenyl)-4-(2,5-dimethoxybenzyl)piperazine, commonly known as 2C-C, is a psychoactive drug that belongs to the phenethylamine class. It is a designer drug that has gained popularity in the recreational drug market due to its hallucinogenic effects. However, the chemical compound has also been studied in scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2C-C is not fully understood, but it is believed to act on the serotonin receptors in the brain. Specifically, it is thought to bind to the 5-HT2A receptor, which is responsible for regulating mood, perception, and cognition. This binding leads to the activation of the receptor, resulting in the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-C include changes in heart rate, blood pressure, and body temperature. The drug also affects the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. These changes can lead to altered perception, mood, and cognition.
Advantages and Limitations for Lab Experiments
The advantages of using 2C-C in lab experiments include its ability to selectively target the serotonin receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, its psychoactive effects also pose a limitation, as they can interfere with the interpretation of experimental results.
Future Directions
Future research on 2C-C could explore its potential therapeutic applications in treating inflammatory and neurodegenerative diseases. Additionally, further investigation into its mechanism of action could lead to the development of new drugs that selectively target the serotonin receptors.
Synthesis Methods
The synthesis of 2C-C involves the reaction between 2,5-dimethoxybenzaldehyde and 1-(2-chlorophenyl)piperazine in the presence of a reducing agent such as sodium borohydride. The process yields 2C-C as a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
Scientific research has investigated the potential therapeutic applications of 2C-C. One study found that 2C-C has anti-inflammatory effects on the immune system, suggesting it could be used to treat inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another study found that 2C-C has neuroprotective effects, indicating it could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(2-chlorophenyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-23-16-7-8-19(24-2)15(13-16)14-21-9-11-22(12-10-21)18-6-4-3-5-17(18)20/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMRENCWUYMGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5262396 |
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